tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate

Description

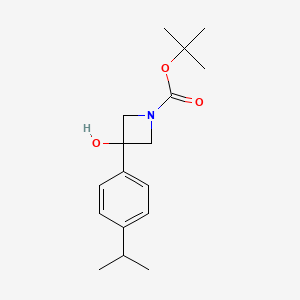

tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is an azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent, and a 4-isopropylphenyl moiety at the 3-position of the azetidine ring. The 4-isopropylphenyl group introduces steric bulk and lipophilicity, which may influence solubility and receptor interactions.

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(4-propan-2-ylphenyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO3/c1-12(2)13-6-8-14(9-7-13)17(20)10-18(11-17)15(19)21-16(3,4)5/h6-9,12,20H,10-11H2,1-5H3 |

InChI Key |

SIPPACGSOBTDRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and tert-butyl 3-hydroxyazetidine-1-carboxylate.

Formation of Intermediate: The intermediate is formed by reacting 4-isopropylbenzaldehyde with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific reaction conditions, including the use of a suitable solvent and catalyst.

Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

Drug Development: Researchers explore the compound’s potential as a lead compound for developing new drugs targeting specific diseases.

Industry:

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its therapeutic potential and mode of action.

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Azetidine derivatives vary significantly based on substituents at the 3-position. Key examples include:

Key Observations :

- Lipophilicity : The 4-isopropylphenyl group in the target compound likely increases log P compared to methoxy (1h) or fluorinated derivatives (PBLJ3204).

- Polarity : Methoxy and hydroxyl groups (1h, Target) improve aqueous solubility relative to bromoethyl or tetrafluoropropyl substituents .

Physicochemical Properties

Comparative data from highlights critical parameters:

| Property | CAS 1420859-80-8 (Bromoethyl) | Target (Estimated) | PBLJ3204 (Fluoromethyl) |

|---|---|---|---|

| Molecular Weight | 264.16 | ~291.39 | 217.24 |

| Log Po/w | 2.1 (iLOGP) | ~3.5 | 1.8 (iLOGP) |

| Hydrogen Bond Donors | 0 | 1 | 0 |

| TPSA | 38.3 Ų | ~57 Ų | 38.3 Ų |

| Bioavailability Score | 0.55 | ~0.55 | 0.85 |

Insights :

- The target’s hydroxyl group increases TPSA (polar surface area) and hydrogen-bonding capacity compared to bromoethyl or fluoromethyl analogues.

- Higher log P values for the target suggest greater membrane permeability but lower aqueous solubility.

Biological Activity

tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C15H23NO3

- Molecular Weight : 277.35 g/mol

- CAS Number : 2306264-40-2

The compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may play a role in various metabolic pathways.

- Cellular Interaction : The azetidine ring structure allows it to interact with cellular receptors and proteins, potentially altering their functions.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. It induced apoptosis through the activation of caspase pathways.

- Mechanistic Insights : Research indicates that the compound may disrupt the cell cycle, leading to G1 phase arrest in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : Studies have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

- Fungal Activity : It exhibited antifungal properties against Candida species, suggesting potential applications in treating fungal infections.

Data Tables

| Biological Activity | Test System | Result |

|---|---|---|

| Cytotoxicity | MCF-7 Cells | IC50 = 12 µM |

| Antibacterial | S. aureus | Zone of inhibition = 15 mm |

| Antifungal | C. albicans | MIC = 8 µg/mL |

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Research evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Testing

In a study assessing antimicrobial properties, this compound was tested against a panel of bacterial and fungal pathogens. The compound showed promising results, particularly against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.